Spectroscopic Analysis of Dilauryl Maleate: A Technical Guide
Spectroscopic Analysis of Dilauryl Maleate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for dilauryl maleate, a long-chain diester of significant interest in polymer and materials science. Due to the limited availability of directly published experimental spectra for dilauryl maleate, this guide presents predicted data based on established spectroscopic principles and available data for homologous shorter-chain dialkyl maleates, namely diethyl maleate and dibutyl maleate. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided for researchers in drug development and materials science.
Predicted Spectroscopic Data of Dilauryl Maleate
The following tables summarize the predicted and representative spectroscopic data for dilauryl maleate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. 1H NMR (Proton NMR)
The 1H NMR spectrum of dilauryl maleate is predicted to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester carbonyl groups and the electronegativity of the oxygen atoms.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.2 | Singlet | 2H | Olefinic protons (-CH=CH-) |
| ~4.1 | Triplet | 4H | Methylene protons adjacent to ester oxygen (-O-CH2 -CH2-) |
| ~1.6 | Quintet | 4H | Methylene protons beta to ester oxygen (-O-CH2-CH2 -CH2-) |
| ~1.3 | Multiplet | 36H | Methylene protons of the lauryl chains (-(CH2)9-) |
| ~0.9 | Triplet | 6H | Terminal methyl protons (-CH3) |
1.1.2. 13C NMR (Carbon-13 NMR)
The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~165 | Carbonyl carbons (-C =O) |
| ~130 | Olefinic carbons (-C H=C H-) |
| ~65 | Methylene carbons adjacent to ester oxygen (-O-C H2-) |
| ~32 | Methylene carbon at the end of the lauryl chain (-C H2-CH3) |
| ~29 | Methylene carbons within the lauryl chains (-(C H2)n-) |
| ~26 | Methylene carbon beta to the ester oxygen (-O-CH2-C H2-) |
| ~23 | Methylene carbon adjacent to the terminal methyl group (-C H2-CH3) |
| ~14 | Terminal methyl carbons (-C H3) |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2925 | Strong | C-H stretch (alkane) |
| ~2855 | Strong | C-H stretch (alkane) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1160 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For dilauryl maleate (C28H52O4), the molecular weight is approximately 452.7 g/mol .
| m/z | Interpretation |
| 452 | [M]+, Molecular ion |
| 285 | [M - C12H23O]+, Loss of a lauryloxy radical |
| 269 | [M - C12H23O2]+, Loss of a lauryloxycarbonyl radical |
| 169 | [C12H25]+, Lauryl cation |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra of dilauryl maleate.
Materials:
-
Dilauryl maleate sample
-
Deuterated chloroform (CDCl3)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dilauryl maleate sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl3 to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (1H or 13C).
-
-
Data Acquisition:
-
For 1H NMR:
-
Acquire the spectrum using a standard pulse-acquire sequence.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
For 13C NMR:
-
Acquire the spectrum using a proton-decoupled pulse-acquire sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ 7.26 ppm for 1H, δ 77.16 ppm for 13C).
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid dilauryl maleate to identify its functional groups.
Materials:
-
Dilauryl maleate sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or ethanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid dilauryl maleate sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of dilauryl maleate.
Materials:
-
Dilauryl maleate sample
-
A suitable volatile solvent (e.g., methanol, dichloromethane)
-
Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS) or a direct infusion system.
Procedure (using GC-MS with EI):
-
Sample Preparation:
-
Prepare a dilute solution of the dilauryl maleate sample in a volatile solvent (e.g., 1 mg/mL in methanol).
-
-
Instrument Setup:
-
Set the GC parameters:
-
Injector temperature: e.g., 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven temperature program: e.g., start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
Set the MS parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: e.g., m/z 40-600.
-
Ion source temperature: e.g., 230 °C.
-
Quadrupole temperature: e.g., 150 °C.
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.
-
The instrument will separate the components of the sample in the GC column before they enter the mass spectrometer for ionization and analysis.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum.
-
Identify the molecular ion peak ([M]+).
-
Identify and interpret the major fragment ions to elucidate the structure of the molecule.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like dilauryl maleate.
Caption: Workflow for the spectroscopic characterization of dilauryl maleate.
